REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1(C([O-])=O)[C:9]2[NH:10][C:11]3[CH:12]=[CH:13][C:14]([O:17][CH2:18][C:19]4[CH:24]=[CH:23][C:22]([CH:25]5[CH2:29][CH2:28][CH2:27][CH2:26]5)=[C:21]([C:30]([F:33])([F:32])[F:31])[CH:20]=4)=[CH:15][C:16]=3[C:8]=2[CH2:7][CH2:6]1)([O-:3])=[O:2].[Na+].[Na+].[Cl-].[NH4+]>O>[CH:25]1([C:22]2[CH:23]=[CH:24][C:19]([CH2:18][O:17][C:14]3[CH:13]=[CH:12][C:11]4[NH:10][C:9]5[CH:5]([CH2:4][C:1]([OH:3])=[O:2])[CH2:6][CH2:7][C:8]=5[C:16]=4[CH:15]=3)=[CH:20][C:21]=2[C:30]([F:33])([F:31])[F:32])[CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1.2,3.4|
|
Name
|
sodium 3-(carboxylatomethyl)-7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])CC1(CCC2=C1NC=1C=CC(=CC21)OCC2=CC(=C(C=C2)C2CCCC2)C(F)(F)F)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
triturated with ice cold 6N HCl (100 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diluted HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=C(COC2=CC=3C4=C(NC3C=C2)C(CC4)CC(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1(C([O-])=O)[C:9]2[NH:10][C:11]3[CH:12]=[CH:13][C:14]([O:17][CH2:18][C:19]4[CH:24]=[CH:23][C:22]([CH:25]5[CH2:29][CH2:28][CH2:27][CH2:26]5)=[C:21]([C:30]([F:33])([F:32])[F:31])[CH:20]=4)=[CH:15][C:16]=3[C:8]=2[CH2:7][CH2:6]1)([O-:3])=[O:2].[Na+].[Na+].[Cl-].[NH4+]>O>[CH:25]1([C:22]2[CH:23]=[CH:24][C:19]([CH2:18][O:17][C:14]3[CH:13]=[CH:12][C:11]4[NH:10][C:9]5[CH:5]([CH2:4][C:1]([OH:3])=[O:2])[CH2:6][CH2:7][C:8]=5[C:16]=4[CH:15]=3)=[CH:20][C:21]=2[C:30]([F:33])([F:31])[F:32])[CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1.2,3.4|
|
Name
|
sodium 3-(carboxylatomethyl)-7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])CC1(CCC2=C1NC=1C=CC(=CC21)OCC2=CC(=C(C=C2)C2CCCC2)C(F)(F)F)C(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
triturated with ice cold 6N HCl (100 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diluted HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=C(COC2=CC=3C4=C(NC3C=C2)C(CC4)CC(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |